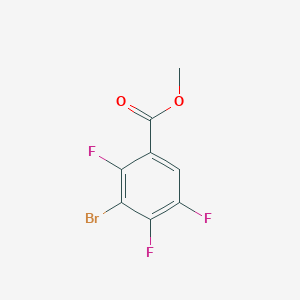

Methyl 3-bromo-2,4,5-trifluorobenzoate

説明

“Methyl 3-bromo-2,4,5-trifluorobenzoate” is a chemical compound with the CAS Number: 195532-60-6 . It has a molecular weight of 269.02 . The IUPAC name for this compound is methyl 3-bromo-2,4,5-trifluorobenzoate . It is stored at ambient temperature and is a solid in physical form .

Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-2,4,5-trifluorobenzoate” is 1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“Methyl 3-bromo-2,4,5-trifluorobenzoate” is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results .

科学的研究の応用

Boron Neutron Capture Therapy (BNCT)

Methyl 3-bromo-2,4,5-trifluorobenzoate has been explored for its potential in BNCT. BNCT is a cancer treatment that utilizes boron-containing compounds. When these compounds are selectively delivered to tumor cells and exposed to thermal neutrons, they undergo nuclear reactions, releasing high-energy particles that damage cancer cells. Methyl 3-bromo-2,4,5-trifluorobenzoate could serve as a boron carrier in this context .

Suzuki Reaction

Arylboronic acids, including methyl 3-bromo-2,4,5-trifluorobenzoate, play a crucial role in the Suzuki reaction. This palladium-catalyzed cross-coupling reaction allows the synthesis of biaryl compounds. Researchers use it extensively in organic synthesis to create complex molecules, such as pharmaceutical intermediates and natural products .

Feedback Control Drug Transport Polymers

Methyl 3-bromo-2,4,5-trifluorobenzoate could be incorporated into drug delivery systems. Polymers functionalized with this compound may enable controlled drug release, enhancing therapeutic efficacy while minimizing side effects. These polymers respond to specific environmental cues (e.g., pH, temperature) to release drugs at the desired site .

Agrochemicals and Pharmaceuticals

Trifluoromethyl groups are valuable structural motifs in active ingredients for agrochemicals and pharmaceuticals. Researchers have explored the synthesis of trifluoromethylpyridines, which can be derived from methyl 3-bromo-2,4,5-trifluorobenzoate. These compounds exhibit diverse biological activities and are used in crop protection and drug development .

Antimicrobial Development

While not directly studied for this purpose, the trifluoromethyl group in methyl 3-bromo-2,4,5-trifluorobenzoate could contribute to the design of novel antimicrobial agents. Researchers often modify aromatic compounds to enhance their antimicrobial properties, and the trifluoromethyl substituent may play a role in this context .

Materials Science and Surface Modification

Fluorinated compounds like methyl 3-bromo-2,4,5-trifluorobenzoate are of interest in materials science. They can be used for surface modification, creating hydrophobic or oleophobic coatings. Such coatings find applications in self-cleaning surfaces, anti-fouling materials, and protective coatings for electronic devices .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

特性

IUPAC Name |

methyl 3-bromo-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCUQFNDBXGXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2,4,5-trifluorobenzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)

![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630015.png)

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)